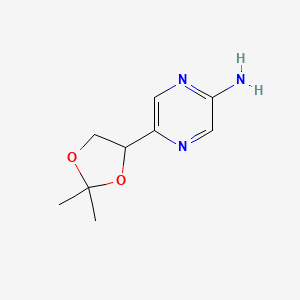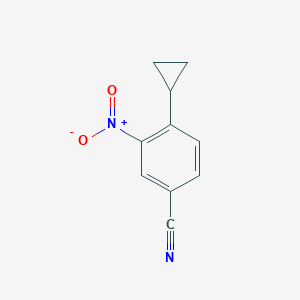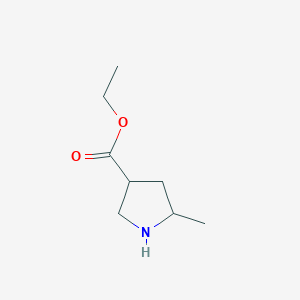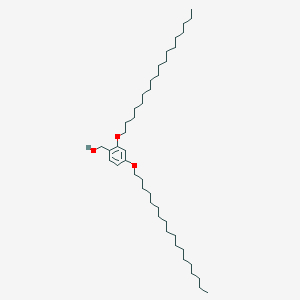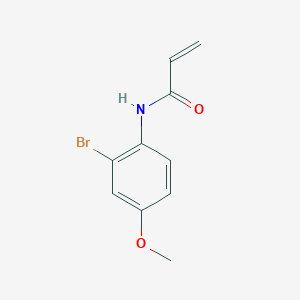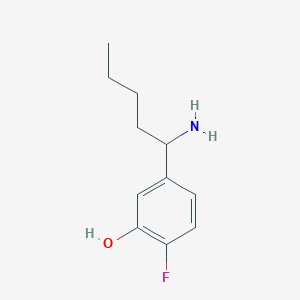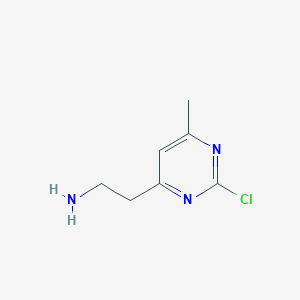
2-(2-Chloro-6-methylpyrimidin-4-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-chloro-6-methylpyrimidine with ethylenediamine. This reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .
化学反应分析
Types of Reactions
2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation or reduction can lead to different functionalized derivatives .
科学研究应用
2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine has several scientific research applications, including:
作用机制
The mechanism of action of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall function of the biological system .
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A similar compound with two methyl groups on the pyrimidine ring, which can undergo similar chemical reactions.
2-Amino-4-chloro-6-methylpyrimidine: Another related compound with an amino group instead of an ethanamine group, which has different biological and chemical properties.
Uniqueness
2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which allows it to interact with different molecular targets compared to other similar compounds. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC 名称 |
2-(2-chloro-6-methylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-6(2-3-9)11-7(8)10-5/h4H,2-3,9H2,1H3 |
InChI 键 |
TVBUWJYYZPAKON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)Cl)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


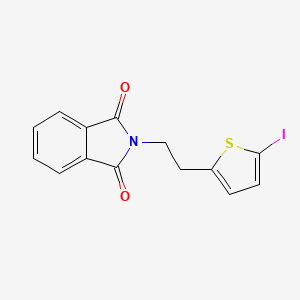
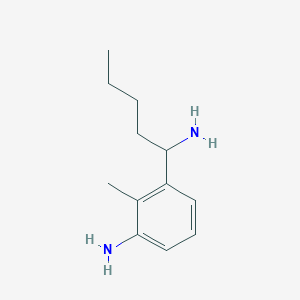
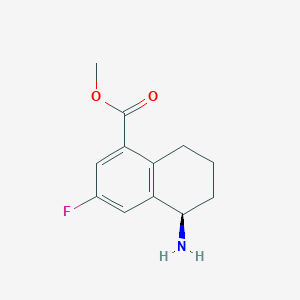
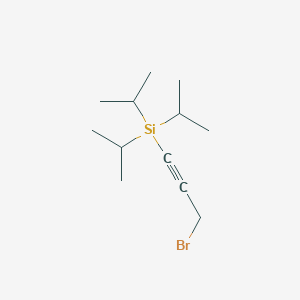
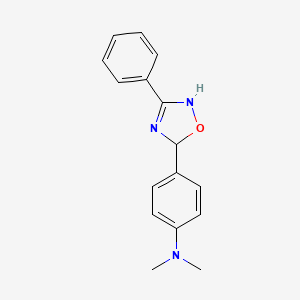
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
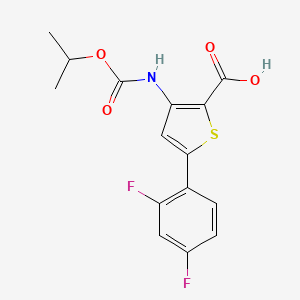
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
